dihydro-herbimycin A

Vue d'ensemble

Description

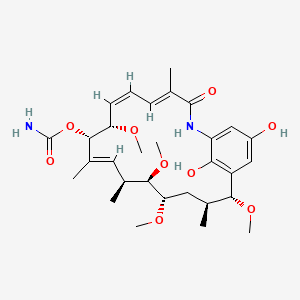

Dihydro-herbimycin A is a benzoquinone ansamycin antibiotic derived from the bacterium Streptomyces hygroscopicus. It is known for its potent antioxidant properties and its ability to inhibit tyrosine kinases, making it a valuable compound in both medical and biochemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydro-herbimycin A is synthetically prepared through a series of chemical reactions. The synthesis involves the reduction of herbimycin A, which is itself isolated from the culture broth of Streptomyces hygroscopicus. The reduction process typically employs catalytic hydrogenation to convert herbimycin A to this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus followed by extraction and purification processes. The fermentation is carried out in nutrient-rich media, and the compound is extracted using organic solvents such as ethyl acetate. The extract is then purified using techniques like silica gel chromatography and high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydro-herbimycin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form herbimycin A.

Reduction: The reduction of herbimycin A to this compound.

Substitution: Nucleophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like pyridinium hydrobromide perbromide for bromination.

Major Products Formed:

Oxidation: Herbimycin A.

Reduction: this compound.

Substitution: Halogenated derivatives such as 19-bromoherbimycin A.

Applications De Recherche Scientifique

Antimicrobial Activity

Dihydro-herbimycin A exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

- Bacterial Activity : Research published in the Journal of Antibiotics highlights its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Fungal Activity : A study in Fungal Biology demonstrated antifungal activity against Candida albicans and other fungal species .

These findings suggest that this compound could serve as a candidate for developing novel antibiotics and antifungal agents.

Antiviral Properties

Emerging studies indicate potential antiviral activity of this compound, particularly against the Hepatitis C virus (HCV).

- A study published in Antiviral Chemistry & Chemotherapy reported that this compound can inhibit HCV replication in cell culture . However, further research is necessary to assess its efficacy and safety in vivo.

Antioxidant Activity

This compound has been recognized for its antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

- In antioxidant screening using the DPPH assay, this compound exhibited a potent IC50 value of 1.3 µM, outperforming alpha-tocopherol (IC50 = 2.7 µM) .

- In lipid peroxidation assays, it demonstrated significant antioxidant activity (72% at 100 µg/ml) compared to alpha-tocopherol (93%) .

These findings support the potential development of this compound as a therapeutic agent for oxidative stress-related conditions.

Anticancer Potential

The interaction of this compound with heat shock protein 90 (Hsp90) is pivotal for its anticancer activity.

- Hsp90 is essential for the stability and function of various oncogenic proteins. This compound's binding affinity to Hsp90 suggests it may disrupt protein folding and promote degradation of cancer-associated proteins .

- Studies have indicated that both this compound and herbimycin A exhibit similar binding characteristics to Hsp90, although this compound may possess distinct pharmacological profiles due to structural differences .

Agricultural Applications

Beyond medicinal uses, this compound has shown herbicidal properties against various plant species, indicating potential applications in agriculture .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Herbimycin A | High | Anticancer, Hsp90 inhibitor | More stable than this compound |

| Geldanamycin | Moderate | Anticancer, Hsp90 inhibitor | More potent but less selective |

| 17-AAG | Moderate | Anticancer, Hsp90 inhibitor | Enhanced solubility and selectivity |

| 4,5-Dihydro-thiazinogeldanamycin | High | Anticancer | Similar mercaptoacetamide substitution |

This compound's rapid oxidation to herbimycin A and its unique antioxidant properties make it an interesting subject for further research in both medicinal chemistry and agricultural applications.

Mécanisme D'action

Dihydro-herbimycin A exerts its effects primarily by inhibiting tyrosine kinases. It binds to the kinase domain of these enzymes, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and survival. Additionally, this compound inhibits heat-shock protein 90 (Hsp90), leading to the degradation of its client proteins, many of which are involved in cancer progression .

Comparaison Avec Des Composés Similaires

Herbimycin A: The parent compound from which dihydro-herbimycin A is derived. It shares similar biological activities but differs in its oxidation state.

Geldanamycin: Another benzoquinone ansamycin with potent anticancer properties, known for its inhibition of Hsp90.

Macbecin: Similar to herbimycin A and geldanamycin, it also inhibits Hsp90 and has anticancer properties

Uniqueness: this compound is unique due to its reduced form, which may confer different pharmacokinetic properties and potentially lower toxicity compared to its oxidized counterpart, herbimycin A. Its potent antioxidant activity also distinguishes it from other similar compounds .

Activité Biologique

Dihydro-herbimycin A, a derivative of herbimycin A, is a compound of significant interest in the fields of microbiology, pharmacology, and agricultural science. Its unique structural features and biological activities have prompted extensive research into its potential applications as an antimicrobial, antiviral, and anticancer agent.

Structural Characteristics

This compound is characterized by a thiazino structure that contributes to its biological activity. The compound is synthesized through the fermentation of specific Streptomyces strains, followed by purification processes such as silica gel chromatography and high-performance liquid chromatography (HPLC) to ensure its stability and efficacy .

Antimicrobial Activity

Initial studies have demonstrated that this compound possesses antimicrobial activity against various bacterial and fungal strains. Notably, it has shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Fungal species : Including Candida albicans.

These findings suggest that this compound could be a promising candidate for developing novel antibiotics and antifungal agents .

Antiviral Activity

Emerging research indicates potential antiviral activity against the Hepatitis C virus (HCV). A study published in Antiviral Chemistry & Chemotherapy reported that this compound could inhibit HCV replication in cell culture experiments. However, further investigation is necessary to evaluate its efficacy and safety in vivo before considering it as a treatment option for HCV infections.

Anticancer Properties

The biological activity of this compound is primarily linked to its interaction with heat shock protein 90 (Hsp90), a crucial molecular chaperone involved in protein folding and degradation processes. The inhibition of Hsp90 can lead to the degradation of client proteins associated with cancer. Research has shown that this compound exhibits significant antioxidant properties, with an IC50 value of 1.3 µM in DPPH scavenging assays, indicating strong free radical scavenging activity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and unique features of this compound compared to related compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Herbimycin A | High | Anticancer, Hsp90 inhibitor | More stable than this compound |

| Geldanamycin | Moderate | Anticancer, Hsp90 inhibitor | More potent but less selective |

| 17-AAG | Moderate | Anticancer, Hsp90 inhibitor | Enhanced solubility and selectivity |

| 4,5-Dihydro-thiazinogeldanamycin | High | Anticancer | Similar mercaptoacetamide substitution |

This compound is unique due to its rapid oxidation to herbimycin A and its distinct antioxidant properties. These characteristics make it an interesting subject for further research in both medicinal chemistry and agricultural applications .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy :

- Antioxidant Activity :

- Cytotoxicity Studies :

Propriétés

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANBQEQVJJKJTJ-BVXDHVRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91700-93-5 | |

| Record name | (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91700-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the cytotoxic activity of dihydro-herbimycin A?

A1: The research paper primarily focuses on the structural characterization of herbimycin analogs, including this compound (specifically referred to as "antibiotic 5" in the abstract), using 1H-NMR spectroscopy []. While the study confirms strong cytotoxic activity of this compound against P-388 and KB lymphocytic leukemia cells, it doesn't delve into the specific mechanisms of action or downstream effects. Further research is needed to understand how this compound interacts with its target and elicits its cytotoxic effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.